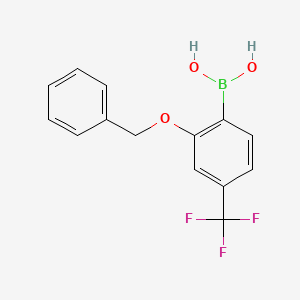
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid
概要
説明
科学的研究の応用
Organic Synthesis: Suzuki-Miyaura Coupling
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners in the presence of a palladium catalyst.
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound is utilized to create biologically active molecules. It can be used to synthesize potential antagonists of corticotropin-releasing hormone, which may have therapeutic applications in treating stress-related disorders .
Material Science: Electronic Materials
The boronic acid derivative can be involved in the synthesis of materials for electronic applications. For instance, it can be used to create thiazole derivatives for printable electronics, contributing to the development of flexible and wearable electronic devices .
Analytical Chemistry: Chromatography and Sensing
In analytical chemistry, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid can be part of the synthesis of novel compounds used in chromatography or as sensors. Its ability to form stable complexes with various analytes makes it a candidate for developing new analytical methods .
Environmental Applications: Pollutant Removal
While direct applications in environmental science are not well-documented for this specific compound, boronic acids, in general, have been explored for their potential in pollutant removal from water sources. They can act as ligands to bind and remove harmful substances .
Industrial Applications: Catalysts and Intermediates
In the industrial sector, this boronic acid is a precursor in the synthesis of various intermediates. Its role in Suzuki-Miyaura coupling is particularly significant, as this reaction is widely used in the large-scale production of pharmaceuticals, agrochemicals, and organic materials .
Safety and Hazards
The safety information for “2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid” indicates that it may be harmful if swallowed, may cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids and their derivatives, it is likely that future research will continue to explore their potential applications in medicinal chemistry .
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal catalyst, typically palladium . The newly formed organopalladium species then undergoes a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, is a key step in various synthetic pathways used in organic chemistry . The resulting carbon-carbon bond formation enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules, enhancing its absorption and distribution .
Result of Action
The primary result of the action of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include pH, temperature, and the presence of certain functional groups . For example, the transmetalation step in Suzuki-Miyaura reactions is often facilitated by the addition of a base, which can deprotonate the boronic acid and enhance its nucleophilicity .
特性
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJNPIUYMLHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



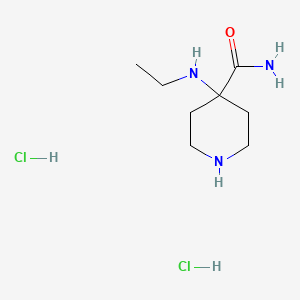
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
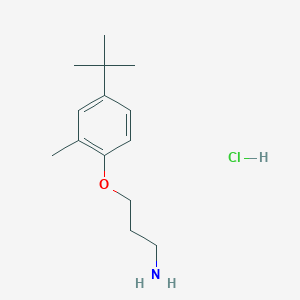
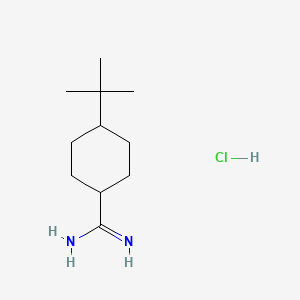
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
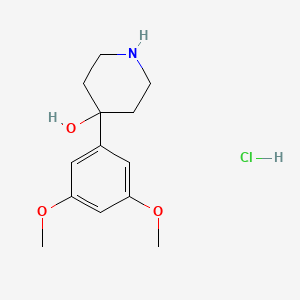

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

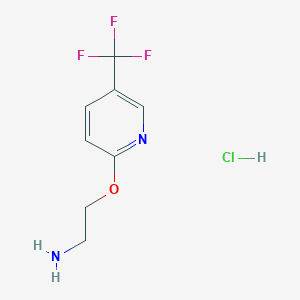
![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)